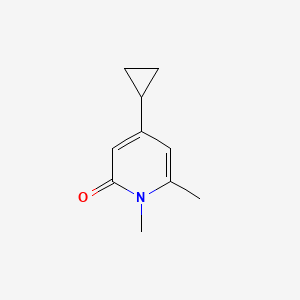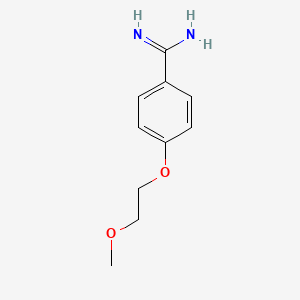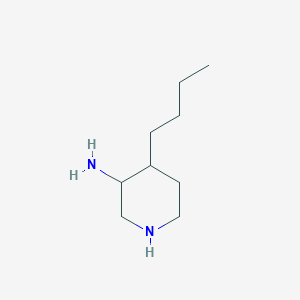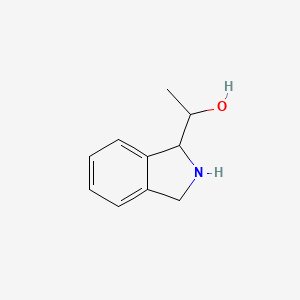
1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes an isoindoline moiety attached to an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol typically involves the reduction of 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned, the reduction of 1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one.
Reduction: this compound.
Substitution: Depending on the substituent, various derivatives of the original compound.
科学的研究の応用
1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one: A closely related compound that differs by the oxidation state of the ethan-1-ol group.
1H-Inden-1-ol, 2,3-dihydro-: Another similar compound with a different core structure but similar functional groups.
Uniqueness: 1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-(2,3-dihydro-1H-isoindol-1-yl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-7(12)10-9-5-3-2-4-8(9)6-11-10/h2-5,7,10-12H,6H2,1H3 |
InChIキー |
DLLYWUKJZXFACG-UHFFFAOYSA-N |
正規SMILES |
CC(C1C2=CC=CC=C2CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


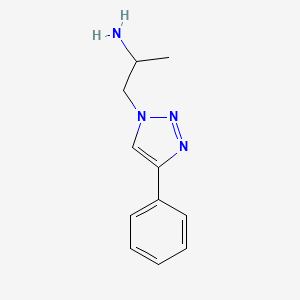
![2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile](/img/structure/B13247556.png)
amine](/img/structure/B13247575.png)
![7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane](/img/structure/B13247576.png)

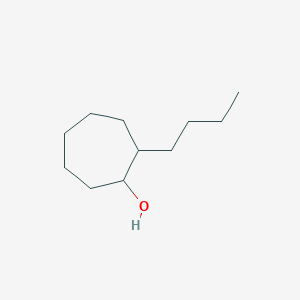
![3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid](/img/structure/B13247599.png)

![2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B13247614.png)
![tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B13247617.png)
